molecular formula C6H5N5O4 B12811375 8-(Hydroxy(oxido)amino)-6-methyl(1,2,4)triazolo(4,3-c)pyrimidine-5,7(1H,6H)-dione CAS No. 5016-24-0

8-(Hydroxy(oxido)amino)-6-methyl(1,2,4)triazolo(4,3-c)pyrimidine-5,7(1H,6H)-dione

Cat. No.: B12811375
CAS No.: 5016-24-0
M. Wt: 211.14 g/mol
InChI Key: MNDBHAVQFBUIIQ-UHFFFAOYSA-N
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Description

8-(Hydroxy(oxido)amino)-6-methyl(1,2,4)triazolo(4,3-c)pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound featuring a fused triazole-pyrimidine core. The molecule is substituted with a hydroxy(oxido)amino group at the 8-position and a methyl group at the 6-position.

Properties

CAS No.

5016-24-0

Molecular Formula

C6H5N5O4

Molecular Weight

211.14 g/mol

IUPAC Name

6-methyl-8-nitro-1H-[1,2,4]triazolo[4,3-c]pyrimidine-5,7-dione

InChI

InChI=1S/C6H5N5O4/c1-9-5(12)3(11(14)15)4-8-7-2-10(4)6(9)13/h2,8H,1H3

InChI Key

MNDBHAVQFBUIIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C2NN=CN2C1=O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

8-(Hydroxy(oxido)amino)-6-methyl(1,2,4)triazolo(4,3-c)pyrimidine-5,7(1H,6H)-dione (CAS Number: 5016-24-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, molecular characteristics, and biological effects based on diverse research findings.

Molecular Characteristics

The molecular formula of this compound is C6H5N5O4C_6H_5N_5O_4, with a molecular weight of approximately 211.14 g/mol. Key physical properties include:

  • Density : 2.06 g/cm³
  • Boiling Point : 288.5ºC
  • Flash Point : 128.3ºC

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole and pyrimidine derivatives. The detailed synthetic pathway often includes various intermediates that are characterized using techniques such as NMR and mass spectrometry .

Antitumor Activity

Research has shown that derivatives of the triazolo-pyrimidine class exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated notable sensitivity to these compounds .

Immunomodulatory Effects

In vitro studies suggest that this compound may modulate immune responses. For example:

  • Some derivatives were found to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes induced by phytohemagglutinin A and lipopolysaccharide .
  • The suppression of tumor necrosis factor-alpha (TNF-α) production indicates potential use in managing autoimmune disorders .

Antiviral Activity

The antiviral properties of related compounds have been explored extensively. Certain derivatives exhibited efficacy against human herpes virus type-1 (HHV-1), suggesting that this compound may also possess similar antiviral characteristics .

Case Studies

Several studies have documented the biological activities of similar compounds:

StudyCompound TestedCell LineActivity Observed
SCM5JurkatImmunoregulatory effects
SCM9A-549Antiviral activity against HHV-1
VariousMCF-7Antitumor activity

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine-5,7-diones (8-Azaxanthine Analogs)

  • 4,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione (8-azatheophylline, CAS 1468-26-4): Lacks the hydroxy(oxido)amino group but shares the methyl substituent at the 6-position. Undergoes regioselective thionation with P₄S₁₀ in pyridine to form dithionated derivatives (e.g., 5,7-dimethylthiadiazolo[5,4-d]pyrimidinone-thione) via a υ-triazole-thiadiazole rearrangement . Exhibits low toxicity, contrasting with 2-substituted analogs that act as adenosine receptor antagonists .

Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

  • Compound 9 (7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine) :
    • NMR data (¹H) reveal downfield shifts for C3-H and C5-H protons compared to its isomer, compound 8 ([1,2,4]triazolo[1,5-c]pyrimidine derivative). This indicates increased electron withdrawal in the [4,3-c] fusion pattern .
    • Melting points and spectral data for [4,3-c] isomers (e.g., compound 9) are higher than those of [1,5-c] isomers (e.g., compound 8), suggesting greater stability .

Thionation Reactions

  • Methylated triazolo[4,5-d]pyrimidine diones (e.g., 4-methyl-1H-triazolo[4,5-d]pyrimidine-5,7-dione) undergo thionation at the 7-position with P₄S₁₀ in pyridine, yielding 7-thio derivatives (68–44% yields) . In contrast, the hydroxy(oxido)amino group in the target compound may hinder similar reactivity due to steric or electronic effects.

Isomerization and Ring Rearrangements

  • Pyrazolotriazolopyrimidine derivatives (e.g., compound 9) isomerize to [1,5-c] fused analogs (e.g., compound 8) under acidic conditions (e.g., formic acid in ethanol). This demonstrates the thermodynamic preference for certain fusion patterns .

Adenosine Receptor Antagonism

  • 2-Substituted 2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones: Exhibit potent antagonism at adenosine receptors, making them candidates for neurological and cardiovascular therapies . The target compound’s hydroxy(oxido)amino group may alter receptor binding affinity compared to methyl or aryl substituents.

Cytoprotective Effects

  • Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives: Demonstrated cytoprotection against rotenone-induced toxicity in preclinical models, likely via mitochondrial protection pathways .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point/°C Notable NMR Shifts (δ, ppm) Biological Activity
8-(Hydroxy(oxido)amino)-6-methyl(1,2,4)triazolo(4,3-c)pyrimidine-5,7-dione C₇H₆N₆O₄ 8-OH(N-O), 6-CH₃ N/A N/A Hypothesized cytoprotective
8-Azatheophylline (CAS 1468-26-4) C₅H₄N₆O₂ 6-CH₃ 238–240 C7-H: δ 8.2 (¹H, s) Low toxicity
7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9) C₁₃H₁₁N₇ 7-p-tolyl, [4,3-c] fusion 195–197 C3-H: δ 9.1; C5-H: δ 8.5 N/A
Thiazolo[5,4-d]pyrimidine-5,7-dione (CAS 5082-82-6) C₅H₃N₃O₂S Thiazole fusion 210–212 N/A Versatile synthetic building block

Q & A

Q. What are the key synthetic strategies for preparing triazolopyrimidine derivatives like 8-(Hydroxy(oxido)amino)-6-methyl(1,2,4)triazolo(4,3-c)pyrimidine-5,7-dione?

Synthesis typically involves multi-step heterocyclic condensation. For example, triazolo[1,5-a]pyrimidine scaffolds are constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., ethyl acetoacetate) under acidic or basic conditions . Additives like ammonium acetate or ionic liquids are often used to enhance regioselectivity and yield . Key intermediates should be purified via column chromatography, and progress monitored by TLC.

Q. How can researchers characterize the structural integrity of this compound?

Combined spectroscopic techniques are critical:

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., sp2^2 carbons at 110–158 ppm, carbonyl signals at ~163 ppm) confirm ring systems and substituents .
  • IR : Absorptions at 1650–1750 cm1^{-1} validate carbonyl groups, while N–O stretches (1250–1350 cm1^{-1} for hydroxy(oxido)amino groups) are diagnostic .
  • Elemental analysis : Deviations >0.4% from theoretical values suggest impurities or hydration.

Q. What stability considerations are critical for handling this compound?

The hydroxy(oxido)amino group is sensitive to light and moisture. Store under inert gas (N2_2/Ar) at −20°C. Stability tests in DMSO or aqueous buffers (pH 4–9) should precede biological assays. Degradation products can be identified via HPLC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. ICReDD’s integrated approach combines reaction path searches with experimental validation to minimize trial-and-error . For example, solvent effects on activation energy (ΔG^‡) can guide solvent selection (e.g., DMF vs. THF) .

Q. How to resolve contradictions in spectral data for triazolopyrimidine derivatives?

Contradictions in 13C^{13}C NMR assignments (e.g., overlapping sp2^2 signals) require 2D techniques (HSQC, HMBC) to correlate protons and carbons. For instance, HMBC correlations between H-6 (δ ~8.2 ppm) and adjacent carbonyl carbons (δ ~163 ppm) clarify connectivity . Discrepancies in UV-Vis λmax_{\text{max}} (e.g., 250–300 nm) may arise from solvent polarity or aggregation effects .

Q. What mechanistic insights explain the reactivity of the hydroxy(oxido)amino group in this compound?

The group acts as a redox-active moiety. Cyclic voltammetry reveals oxidation peaks (~0.5–1.0 V vs. Ag/AgCl) corresponding to hydroxylamine → nitroxide transitions. Kinetic studies (e.g., stopped-flow spectroscopy) can quantify its radical scavenging capacity, relevant to antioxidant drug design .

Q. How to design experiments to explore the compound’s heterocyclic reactivity?

Reactivity screening under varied conditions (e.g., acid/base, oxidizing agents) identifies functional group transformations. For example:

  • Acidic conditions : Hydrolysis of the triazolo ring to form pyrimidine-2,4-diones .
  • Oxidation : MnO2_2-mediated conversion of hydroxy(oxido)amino to nitro groups .
    Monitor intermediates via LC-MS and optimize conditions using DoE (Design of Experiments) .

Q. What strategies address low yields in large-scale synthesis?

Scale-up challenges include poor solubility and exothermic side reactions. Membrane separation technologies (e.g., nanofiltration) improve purity . Process intensification via flow chemistry (residence time <5 min) enhances heat/mass transfer and reduces by-products (e.g., dimerization) .

Methodological Tables

Q. Table 1. Key 13C^{13}C NMR Signals for Triazolopyrimidine Derivatives

Carbon TypeChemical Shift (δ, ppm)Reference
Triazolo C-3148–154
Pyrimidine C-5/C-7163–165 (carbonyl)
Methyl (C-6)18–24
Aromatic sp2^2110–158

Q. Table 2. Reaction Optimization Workflow

StepMethodPurpose
Precursor synthesisMicrowave-assisted condensationReduce reaction time by 70%
CyclizationDFT-guided solvent selectionMaximize regioselectivity
PurificationCentrifugal partition chromatographyRemove polar by-products
Stability testingForced degradation (ICH Q1A)Identify critical degradation pathways

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